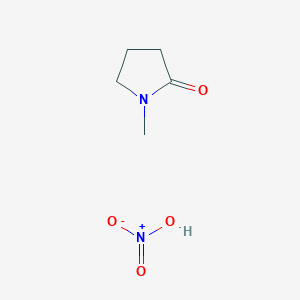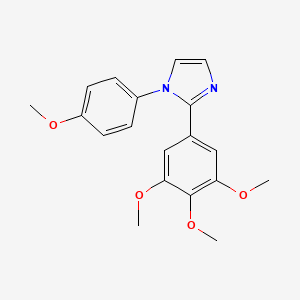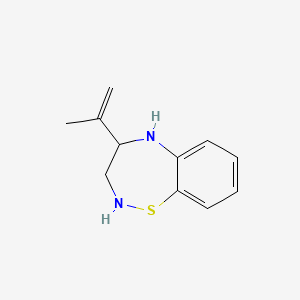
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines an amino acid derivative with a hydrazinylmethylideneamino group, making it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the amino acid derivative, followed by the introduction of the hydrazinylmethylideneamino group. Common reagents used in these reactions include amino acids, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid with a similar sulfur-containing structure.
Cysteine: Another sulfur-containing amino acid with distinct biochemical properties.
Hydrazine derivatives: Compounds with similar hydrazinylmethylideneamino groups used in various chemical reactions.
Uniqueness
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid is unique due to its combination of an amino acid derivative and a hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
923060-90-6 |
|---|---|
Molecular Formula |
C8H18N4O4S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;2-(hydrazinylmethylideneamino)acetic acid |
InChI |
InChI=1S/C5H11NO2S.C3H7N3O2/c1-9-3-2-4(6)5(7)8;4-6-2-5-1-3(7)8/h4H,2-3,6H2,1H3,(H,7,8);2H,1,4H2,(H,5,6)(H,7,8)/t4-;/m0./s1 |
InChI Key |
XQRBQOGNUJFZOZ-WCCKRBBISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.C(C(=O)O)N=CNN |
Canonical SMILES |
CSCCC(C(=O)O)N.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
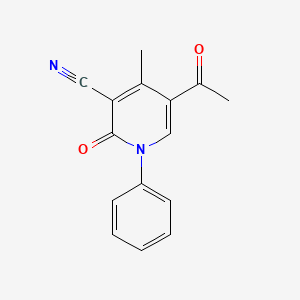
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
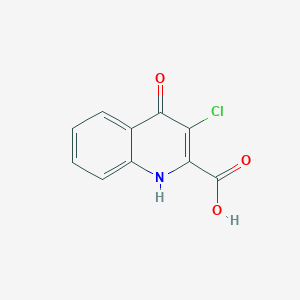
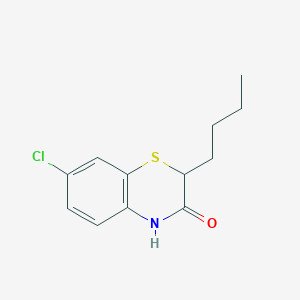
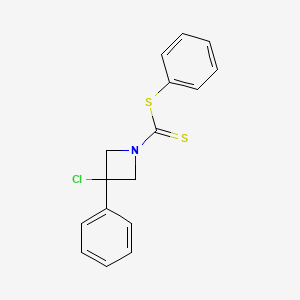
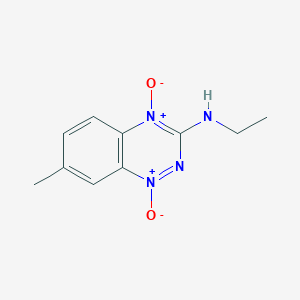
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
